N-tert-butyl-4-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide
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Overview
Description
N-tert-butyl-4-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is a complex organic compound with a unique structure that combines a tert-butyl group, a chloro group, a methoxyphenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with tert-butylamine to form N-tert-butyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with 4-methoxybenzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-tert-butyl-4-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking substrate access and thus exerting its effects.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-4-chlorobenzenesulfonamide: Lacks the methoxyphenyl group, making it less complex.
N-tert-butyl-4-methoxybenzenesulfonamide: Lacks the chloro group, altering its reactivity.
N-tert-butyl-4-chloro-N-[(4-hydroxyphenyl)methyl]benzene-1-sulfonamide: Contains a hydroxy group instead of a methoxy group, affecting its chemical properties.
Uniqueness
N-tert-butyl-4-chloro-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both chloro and methoxyphenyl groups allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
N-tert-butyl-4-chloro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S/c1-18(2,3)20(13-14-5-9-16(23-4)10-6-14)24(21,22)17-11-7-15(19)8-12-17/h5-12H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUHPTBNTGNZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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